Biocatalytic Enantioselectivity: (S)-Tetrahydrofuran-3-ol Achieves 96.4% ee in CpRCR-Mediated Reduction
In a direct head-to-head enzymatic reduction study, dihydrofuran-3(2H)-one (DHF) was reduced by Candida parapsilosis carbonyl reductase (CpRCR) to yield (S)-tetrahydrofuran-3-ol with an enantiomeric excess of 96.4% ee, demonstrating exclusive S-configuration selectivity [1]. Molecular dynamics simulations revealed that this high enantioselectivity stems from preferential pro-S conformer binding within the enzyme's small cavity (near residues L119, F285, and W286), while the (R)-enantiomer formation is sterically disfavored [1].
| Evidence Dimension | Enantiomeric excess (ee) in biocatalytic reduction |
|---|---|
| Target Compound Data | (S)-Tetrahydrofuran-3-ol: 96.4% ee |
| Comparator Or Baseline | (R)-Tetrahydrofuran-3-ol: not formed under same conditions |
| Quantified Difference | Exclusive S-selectivity (≥96.4% ee) |
| Conditions | Candida parapsilosis carbonyl reductase (CpRCR), dihydrofuran-3(2H)-one substrate, 30°C, pH 7.0 |
Why This Matters
This data demonstrates that (S)-Tetrahydrofuran-3-ol can be produced with high stereochemical fidelity via enzymatic routes, offering a green chemistry advantage over chemical resolution methods for procurement teams seeking sustainable manufacturing options.
- [1] Wu L, Qin L, Nie Y, Xu Y, Zhao YL. Enantioselective reduction of dihydrofuran-3(2H)-one to (S)-tetrahydrofuran-3-ol by Candida parapsilosis carbonyl reductases. Catalysts. 2022;12(10):1086. View Source
